molecular formula C6H15NO3 B8640623 Tetramethylammonium methyl carbonate CAS No. 22426-79-5

Tetramethylammonium methyl carbonate

Cat. No. B8640623
CAS RN: 22426-79-5
M. Wt: 149.19 g/mol
InChI Key: YKLKUNBKAPXTEZ-UHFFFAOYSA-M
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Patent
US05516928

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.C#N.COC(=O)[O-].C[N+:19]([CH3:22])(C)C>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:22]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
207.3 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
81 g
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([O-])=O.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
10 min after the end of the metering operation the HCN concentration
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 422.6 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 476.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05516928

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.C#N.COC(=O)[O-].C[N+:19]([CH3:22])(C)C>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:22]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
207.3 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
81 g
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([O-])=O.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
10 min after the end of the metering operation the HCN concentration
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 422.6 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 476.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.